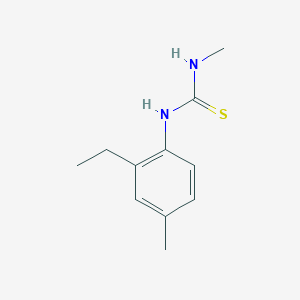![molecular formula C19H43N3O B14513237 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol CAS No. 63119-20-0](/img/structure/B14513237.png)
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and multiple amine groups (-NH2) attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol typically involves the reaction of dodecylamine with ethylene oxide, followed by further reaction with propylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Dodecylamine, ethylene oxide, and propylene oxide.
Reaction Vessels: Stainless steel reactors to withstand the reaction conditions.
Purification: Distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.
Major Products
Oxidation: Formation of dodecanal or dodecanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Scientific Research Applications
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but lacks the additional amine groups.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the dodecylamino group.
Ethanolamine: A simpler structure with only one amine group and a shorter aliphatic chain.
Uniqueness
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol is unique due to its multiple amine groups and long aliphatic chain, which confer distinct amphiphilic properties. These properties make it particularly effective as a surfactant and antimicrobial agent, distinguishing it from other similar compounds.
Properties
CAS No. |
63119-20-0 |
|---|---|
Molecular Formula |
C19H43N3O |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-[2-[2-(dodecylamino)ethylamino]propylamino]ethanol |
InChI |
InChI=1S/C19H43N3O/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-18(2)17-22-19(3)23/h18-23H,4-17H2,1-3H3 |
InChI Key |
AEIKSBRUDBIITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCNC(C)CNC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


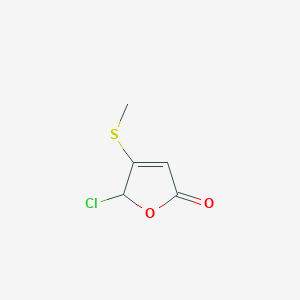
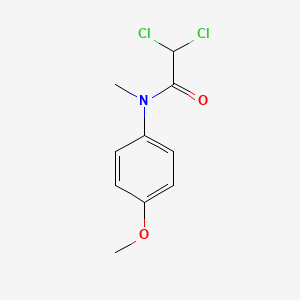


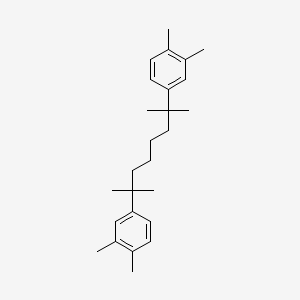
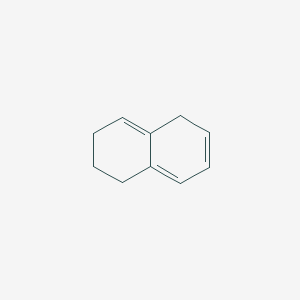
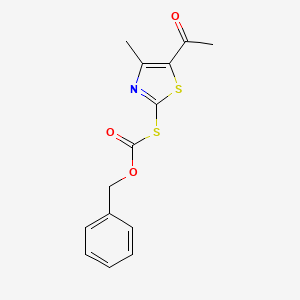
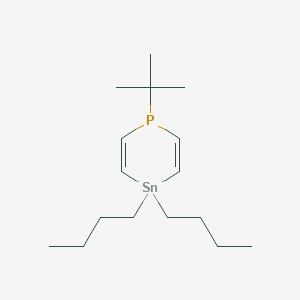


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)


